Compound Description: 873140 is a potent allosteric antagonist of the CCR5 receptor. It exhibits potent antiviral effects against HIV-1 by blocking the CCR5 receptor, thus inhibiting HIV entry into cells. []
Relevance: While not sharing a direct structural resemblance to N~1~-(5-fluoro-2-methylphenyl)-N~2~-[2-(3-pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-yl]glycinamide, 873140 showcases the significance of targeting receptors like CCR5 for therapeutic purposes. This highlights the potential of exploring the target affinity profile of N~1~-(5-fluoro-2-methylphenyl)-N~2~-[2-(3-pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-yl]glycinamide and its potential interaction with various receptors. []
Compound Description: Sch-C is another allosteric antagonist of the CCR5 receptor. It demonstrates potent antiviral activity against HIV-1 by inhibiting the binding of chemokines to CCR5. []
Relevance: Similar to 873140, the mechanism of action of Sch-C emphasizes the therapeutic potential of targeting the CCR5 receptor. This reinforces the need to investigate whether N~1~-(5-fluoro-2-methylphenyl)-N~2~-[2-(3-pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-yl]glycinamide or its structural analogs might exhibit interactions with CCR5 or other related chemokine receptors. []
Compound Description: Sch-D acts as a non-competitive allosteric antagonist of the CCR5 receptor. It effectively inhibits HIV-1 entry by preventing chemokine binding to CCR5. []
Compound Description: UK-427,857 functions as a non-competitive allosteric antagonist of CCR5, effectively blocking the binding of chemokines and inhibiting HIV-1 entry. []
Relevance: The distinct structural features of UK-427,857 compared to N~1~-(5-fluoro-2-methylphenyl)-N~2~-[2-(3-pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-yl]glycinamide highlight the diverse range of chemical structures capable of interacting with the CCR5 receptor. This underscores the importance of exploring the target specificity of N~1~-(5-fluoro-2-methylphenyl)-N~2~-[2-(3-pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-yl]glycinamide, which may hold potential as a CCR5 modulator. []
Compound Description: TAK-779 is a non-competitive allosteric antagonist of both CCR5 and CXCR3 chemokine receptors. It exhibits inhibitory effects on HIV-1 entry by blocking these receptors. Notably, TAK-779 displays a unique binding profile to CCR5, distinct from other antagonists. [, ]
Relevance: While structurally dissimilar, the dual activity of TAK-779 on CCR5 and CXCR3 underscores the potential for compounds to interact with multiple chemokine receptors. This suggests the possibility of N~1~-(5-fluoro-2-methylphenyl)-N~2~-[2-(3-pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-yl]glycinamide or its analogs to possess a broader target profile, potentially affecting multiple chemokine receptor subtypes. [, ]
Compound Description: VUF10472 is a non-peptidergic antagonist targeting the CXCR3 chemokine receptor, implicated in inflammatory diseases. It effectively blocks the action of CXCR3 ligands, preventing the recruitment of inflammatory cells. []
Relevance: Both VUF10472 and N~1~-(5-fluoro-2-methylphenyl)-N~2~-[2-(3-pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-yl]glycinamide incorporate a pyridine ring in their structures. While their overall structures differ, this shared feature hints at a potential for N~1~-(5-fluoro-2-methylphenyl)-N~2~-[2-(3-pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-yl]glycinamide to exhibit activity towards chemokine receptors like CXCR3. []
Compound Description: VUF10085 functions as a non-competitive antagonist of the CXCR3 chemokine receptor. It effectively inhibits the binding of CXCR3 ligands, reducing inflammation by preventing the recruitment of inflammatory cells. []
Relevance: The structural similarity between VUF10085 and VUF10472, both containing a pyridine and a pyrido[2,3-d]pyrimidin-4-one core, highlights the possibility of structure-activity relationships within this class of CXCR3 antagonists. This structural similarity, although not directly to N~1~-(5-fluoro-2-methylphenyl)-N~2~-[2-(3-pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-yl]glycinamide, emphasizes the importance of exploring modifications to N~1~-(5-fluoro-2-methylphenyl)-N~2~-[2-(3-pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-yl]glycinamide that could potentially enhance its activity or selectivity towards specific chemokine receptors. []
Compound Description: VUF5834 acts as a non-competitive antagonist of the CXCR3 chemokine receptor. By blocking CXCR3, it inhibits the action of its ligands and reduces inflammatory responses. []
Relevance: VUF5834's distinct structure compared to N~1~-(5-fluoro-2-methylphenyl)-N~2~-[2-(3-pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-yl]glycinamide further demonstrates the diverse range of compounds capable of interacting with and inhibiting the CXCR3 receptor. This supports the potential for identifying novel CXCR3 modulators through structural variations of N~1~-(5-fluoro-2-methylphenyl)-N~2~-[2-(3-pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-yl]glycinamide. []
Compound Description: VUF10132 is an imidazolium compound that acts as a non-competitive antagonist of the CXCR3 chemokine receptor, inhibiting the binding of CXCR3 ligands and reducing inflammation. []
Relevance: The structural dissimilarity between VUF10132 and N~1~-(5-fluoro-2-methylphenyl)-N~2~-[2-(3-pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-yl]glycinamide reinforces the notion that diverse chemical structures can modulate CXCR3 activity. This further suggests that structural modifications of N~1~-(5-fluoro-2-methylphenyl)-N~2~-[2-(3-pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-yl]glycinamide could potentially lead to the discovery of novel CXCR3-targeted compounds. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.